4-Methylthiophene-2-carboxamide
Overview
Description
4-Methylthiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by a carboxamide group attached to the second position of the thiophene ring and a methyl group at the fourth position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
4-Methylthiophene-2-carboxamide is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been found to exhibit significant antioxidant and antibacterial activity . They have been shown to interact with various proteins, with compounds showing the highest binding score with the 2AS1 protein . .
Mode of Action
It is known that thiophene-2-carboxamide derivatives can interact with various proteins, affecting their function . The interaction between the compound and its targets could lead to changes in the targets’ activity, potentially influencing various biological processes.
Biochemical Pathways
Thiophene-2-carboxamide derivatives have been associated with antioxidant and antibacterial activity . This suggests that these compounds may influence pathways related to oxidative stress and bacterial growth.
Result of Action
Thiophene-2-carboxamide derivatives have been associated with antioxidant and antibacterial activity . This suggests that these compounds may protect cells from oxidative damage and inhibit bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
4-Methylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Methylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
2-Aminothiophene: Known for its antimicrobial and anticancer activities.
4,5-Dimethylthiophene-2-carboxamide: Exhibits antioxidant properties.
Thiophene-2-carboxylic acid: Used as a precursor for the synthesis of various thiophene derivatives.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the fourth position and a carboxamide group at the second position makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQGXHWTOVOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383749 | |
Record name | 4-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83933-16-8 | |
Record name | 4-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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